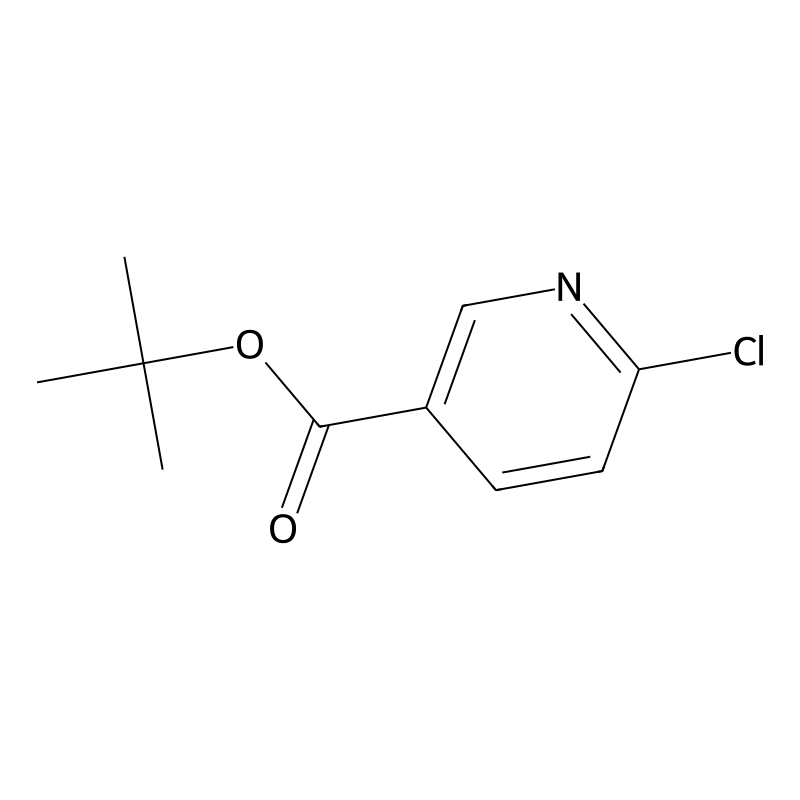tert-Butyl 6-chloronicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-Butyl 6-chloronicotinate is an organic compound with the molecular formula . It features a tert-butyl group attached to the nitrogen-containing heterocyclic aromatic system of chloronicotinic acid. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structure, which combines both aliphatic and aromatic characteristics.
The synthesis of tert-butyl 6-chloronicotinate can be achieved through several methods:
- Chlorination of Nicotinic Acid Derivatives: A common method involves the chlorination of nicotinic acid derivatives followed by esterification with tert-butyl alcohol.
- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions where tert-butyl nitrite reacts with chloronicotinic acid derivatives .
Interaction studies involving tert-butyl 6-chloronicotinate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential as a precursor in synthesizing biologically active compounds. The reactivity patterns observed in these studies highlight its utility in forming diverse chemical entities through targeted modifications .
Several compounds share structural similarities with tert-butyl 6-chloronicotinate, including:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-Butyl 2-chloronicotinate | 0.94 | |
| Tert-Butyl 4,6-dichloronicotinate | 0.91 | |
| Ethyl 2-chloropyridine-3-carboxylate | 0.92 | |
| Tert-Butyl 2,5-dichloronicotinate | 0.94 | |
| Ethyl 2-chloro-5-methylnicotinate | 0.91 |
Uniqueness: Tert-Butyl 6-chloronicotinate stands out due to its specific positioning of the chloro group on the sixth position of the nicotinic structure, which influences its reactivity and biological properties compared to other similar compounds.








